molecular formula C16H17F3N2O3 B11069330 2-Butenamide, 4,4,4-trifluoro-3-hydroxy-N-(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)-

2-Butenamide, 4,4,4-trifluoro-3-hydroxy-N-(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)-

Cat. No.: B11069330
M. Wt: 342.31 g/mol
InChI Key: OTROOFHGTQDSBT-VGOFMYFVSA-N
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Description

(2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the trifluoromethyl group and the formation of the butenamide structure. Common reagents used in these reactions include trifluoromethylating agents, protecting groups, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The double bond in the butenamide structure can be reduced to form a saturated amide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a saturated amide.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole moiety is of particular interest due to its presence in many bioactive compounds.

Medicine

In medicine, (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE may be investigated for its pharmacological properties. Compounds with similar structures have been explored for their potential as therapeutic agents in various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties can be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1H-INDOL-6-YL)-2-BUTENAMIDE: Lacks the trimethyl groups on the indole moiety.

    (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE: Lacks the methoxy group on the indole moiety.

Uniqueness

The presence of both the trifluoromethyl group and the indole moiety, along with the specific substitution pattern, makes (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE unique

Properties

Molecular Formula

C16H17F3N2O3

Molecular Weight

342.31 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-hydroxy-N-(5-methoxy-1,2,3-trimethylindol-6-yl)but-2-enamide

InChI

InChI=1S/C16H17F3N2O3/c1-8-9(2)21(3)12-6-11(13(24-4)5-10(8)12)20-15(23)7-14(22)16(17,18)19/h5-7,22H,1-4H3,(H,20,23)/b14-7+

InChI Key

OTROOFHGTQDSBT-VGOFMYFVSA-N

Isomeric SMILES

CC1=C(N(C2=CC(=C(C=C12)OC)NC(=O)/C=C(\C(F)(F)F)/O)C)C

Canonical SMILES

CC1=C(N(C2=CC(=C(C=C12)OC)NC(=O)C=C(C(F)(F)F)O)C)C

Origin of Product

United States

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